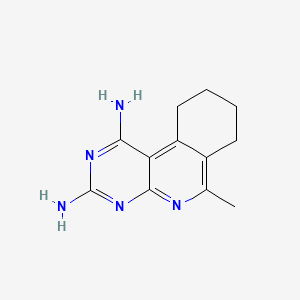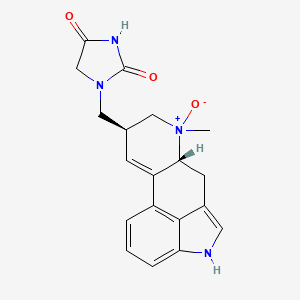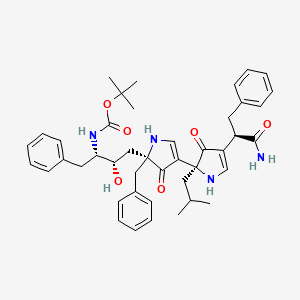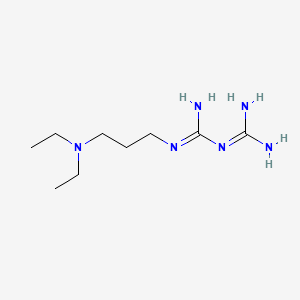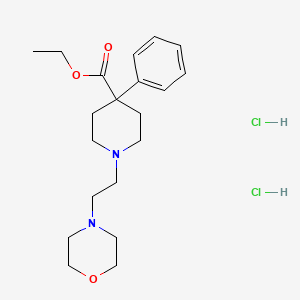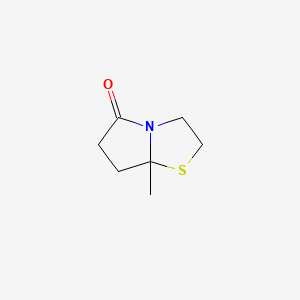
2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, cis- is an organic compound with the molecular formula C₇H₁₂O₂. It belongs to the class of lactones, which are cyclic esters. This compound is notable for its structural features, including a tetrahydropyran ring with two methyl groups at the 5 and 6 positions in a cis configuration. Lactones like this one are often found in natural products and have various applications in synthetic chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diels-Alder Reaction: One common method for synthesizing 2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, cis- involves a Diels-Alder reaction between a diene and a dienophile. For instance, 1,3-butadiene can react with methyl acrylate under thermal conditions to form the desired lactone.
Hydrogenation: Another approach involves the hydrogenation of 5,6-dimethyl-2H-pyran-2-one. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is conducted under a hydrogen atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors and efficient catalysts can optimize the process, making it scalable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, cis- can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of this compound can lead to the formation of alcohols. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring. This can be achieved using reagents like sodium methoxide (NaOCH₃).
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted lactones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, 2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, cis- is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing larger organic frameworks.
Biology
This compound has been studied for its potential biological activities
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. Lactones are often investigated for their anti-inflammatory and anticancer activities.
Industry
Industrially, this compound can be used in the production of fragrances and flavorings due to its pleasant odor. It is also used as a precursor in the synthesis of polymers and other materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, trans-: This is the trans isomer of the compound, differing in the spatial arrangement of the methyl groups.
Tetrahydro-6,6-dimethyl-2H-pyran-2-one: Another lactone with a similar structure but different substitution pattern.
Uniqueness
The cis configuration of 2H-Pyran-2-one, tetrahydro-5,6-dimethyl- imparts unique chemical properties, such as specific reactivity patterns and biological activities. This makes it distinct from its trans isomer and other related compounds, which may have different physical and chemical behaviors.
Propriétés
| 24405-15-0 | |
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(5S,6S)-5,6-dimethyloxan-2-one |
InChI |
InChI=1S/C7H12O2/c1-5-3-4-7(8)9-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
Clé InChI |
HAXARIVGMMVELD-WDSKDSINSA-N |
SMILES isomérique |
C[C@H]1CCC(=O)O[C@H]1C |
SMILES canonique |
CC1CCC(=O)OC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


